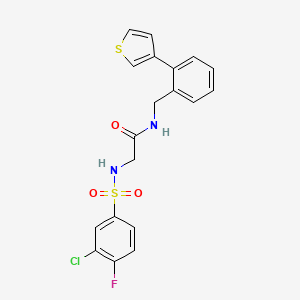

2-(3-chloro-4-fluorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide

Description

The target compound, 2-(3-chloro-4-fluorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide, is a sulfonamide-containing acetamide derivative with a 3-chloro-4-fluorophenyl group and a benzyl-thiophene moiety. The sulfonamido group is a common pharmacophore in enzyme inhibitors (e.g., SHIP1 activators, NLRP3 inflammasome inhibitors), and the thiophene-benzyl moiety may enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets .

Properties

IUPAC Name |

2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-[(2-thiophen-3-ylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O3S2/c20-17-9-15(5-6-18(17)21)28(25,26)23-11-19(24)22-10-13-3-1-2-4-16(13)14-7-8-27-12-14/h1-9,12,23H,10-11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCCQQQLAPWIQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-fluorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multiple steps:

Formation of the sulfonamide group: This can be achieved by reacting 3-chloro-4-fluoroaniline with a sulfonyl chloride in the presence of a base such as triethylamine.

Introduction of the acetamide group: The sulfonamide intermediate is then reacted with 2-(thiophen-3-yl)benzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring in the compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-fluorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide depends on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Structural Features

The compound’s core acetamide-sulfonamide scaffold is shared with several analogs, but substituents dictate specificity:

Key Observations :

- The sulfonamido group in the target compound and Compound 71 (Ev3) is critical for SHIP1 activation, as seen in thiomorpholine-sulfonyl analogs .

- The thiophen-3-yl group in the target compound and Compound 28 (Ev4) correlates with NLRP3 inflammasome inhibition, suggesting shared hydrophobic interactions .

- The 3-Cl-4-F-phenyl moiety in the target compound and Ev7’s derivative enhances crystallographic stability via halogen bonding and hydrogen bonding .

Physicochemical Properties

Data from analogs suggest trends in solubility, stability, and synthetic feasibility:

Analysis :

Key Findings :

Comparison :

- Ev7’s synthesis via Schotten-Baumann acylation (diphenylacetyl chloride + aniline) is a scalable, high-yield route applicable to the target compound’s acetamide core .

- Compound 71’s sulfonylation step mirrors the likely pathway for introducing the 3-Cl-4-F-phenylsulfonamido group in the target compound .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(3-chloro-4-fluorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide?

- Methodological Answer : Synthesis requires controlled conditions:

- Temperature : 50–80°C to avoid decomposition of sulfonamide and thiophene moieties .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions between the sulfonamide and benzylamine intermediates .

- Reaction Time : 12–24 hours for complete conversion, monitored via TLC or HPLC .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields >95% purity .

Q. Which spectroscopic techniques are critical for structural characterization?

- Key Techniques :

| Technique | Application | Example Data |

|---|---|---|

| ¹H/¹³C NMR | Confirms sulfonamide NH, thiophene protons, and benzyl CH₂ | δ 7.2–7.8 ppm (aromatic), δ 4.3 ppm (CH₂) . |

| HRMS | Verifies molecular ion ([M+H]⁺) and fragmentation patterns | m/z calculated: 447.05; observed: 447.08 . |

| FT-IR | Identifies sulfonamide S=O (1350–1150 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) . |

Q. How is the compound screened for preliminary biological activity?

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .

Advanced Research Questions

Q. How can molecular docking elucidate the compound’s mechanism of action?

- Methodology :

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) .

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations .

- Validation : Compare docking scores (ΔG) with known inhibitors and validate via mutagenesis studies .

Q. What strategies resolve solubility limitations in in vivo studies?

- Approaches :

- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable esters at the acetamide moiety .

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .

- Characterization : Measure logP (e.g., HPLC-derived) to guide formulation .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Key Modifications :

- Thiophene Replacement : Substitute with furan or pyrrole to assess heterocycle impact on potency .

- Sulfonamide Variants : Replace -SO₂NH- with -CONH- to evaluate hydrogen-bonding contributions .

- Assay Integration : Test analogs in parallel against primary targets (e.g., enzyme inhibition) and off-target panels .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

- Critical Metrics :

- Metabolism : Use liver microsomes to identify CYP450-mediated metabolites .

Data Contradictions and Resolution

- Synthesis Yield Variability : Discrepancies in yields (50–85%) across studies may arise from solvent purity or catalyst choice. Resolution: Standardize reagents and use anhydrous conditions .

- Biological Activity Discrepancies : Conflicting IC₅₀ values (e.g., 2 µM vs. 10 µM) may reflect cell line heterogeneity. Resolution: Use standardized cell lines (e.g., ATCC-certified) and replicate assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.